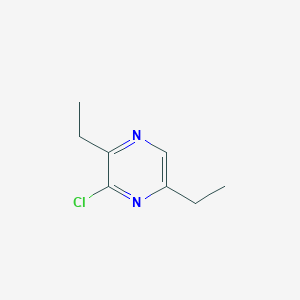
3-Chloro-2,5-diethylpyrazine
Cat. No. B1584344
Key on ui cas rn:
67714-53-8
M. Wt: 170.64 g/mol
InChI Key: OHKRYVAKYCCYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06964965B2
Procedure details


A 250 mL dry round bottom flask equipped with a magnetic stir bar and reflux condenser was charged with 2-chloro-3,6-diethylpyrazine (9.22 g, 54 mmol), dry toluene (108 mL), 1-ethyl propylamine (12.6 mL, 108 mmol), 2-(di-tert-butylphosphino)biphenyl (0.966 g, 3.24 mmol), sodium tert-butoxide (7.26 g, 75.6 mmol), and tris (dibenzylidineacetone)dipalladium (0) (1.48 g, 1.62 mmol) respectively. The mixture was heated to 100° C. for 4 hours. After cooling to ambient temperature, the reaction was poured in saturated aqueous NaHCO3 and extracted twice with ethyl acetate. The organics were combined, dried with Na2SO4, filtered and concentrated to 14.1 g of a dark crude oil. The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions were combined to give 10.0 g (84%) of 3,6-diethyl-N-(1-ethylpropyl)pyrazin-2-amine as an orange oil.





[Compound]
Name
(dibenzylidineacetone)dipalladium (0)
Quantity
1.48 g
Type
reactant
Reaction Step Two


Yield
84%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH2:8][CH3:9])=[N:6][CH:5]=[C:4]([CH2:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.[CH2:19]([CH:21]([NH2:24])[CH2:22][CH3:23])[CH3:20].CC(C)([O-])C.[Na+]>C([O-])(O)=O.[Na+].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[CH2:8]([C:7]1[C:2]([NH:24][CH:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[N:3][C:4]([CH2:10][CH3:11])=[CH:5][N:6]=1)[CH3:9] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.22 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1CC)CC
|
|
Name
|
|
|
Quantity
|
108 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
12.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC)N
|
|
Name
|
|
|
Quantity
|
7.26 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.966 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Step Two
[Compound]
|
Name
|
(dibenzylidineacetone)dipalladium (0)
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL dry round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 14.1 g of a dark crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C(=NC(=CN1)CC)NC(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
